molecular formula C13H20ClF3N4OS B10927989 1-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(3-methoxypropyl)thiourea

1-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(3-methoxypropyl)thiourea

Cat. No.: B10927989
M. Wt: 372.84 g/mol
InChI Key: BLAUCSGEOPFPHA-UHFFFAOYSA-N
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Description

N-{3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-N’-(3-METHOXYPROPYL)THIOUREA is a synthetic compound characterized by its unique chemical structure. This compound features a pyrazole ring substituted with chlorine, methyl, and trifluoromethyl groups, linked to a thiourea moiety through a propyl chain. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-N’-(3-METHOXYPROPYL)THIOUREA typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of substituents: Chlorine, methyl, and trifluoromethyl groups are introduced through electrophilic substitution reactions.

    Linking the pyrazole to the thiourea: This involves the reaction of the substituted pyrazole with a propyl isothiocyanate derivative under mild conditions to form the thiourea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-N’-(3-METHOXYPROPYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring and other functional groups can be reduced under appropriate conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring and other reactive sites.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents and catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole and thiourea derivatives.

Scientific Research Applications

N-{3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-N’-(3-METHOXYPROPYL)THIOUREA has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-N’-(3-METHOXYPROPYL)THIOUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-{3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-N’-(3-METHOXYPROPYL)UREA
  • **N-{3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-N’-(3-METHOXYPROPYL)THIOCARBAMATE

Uniqueness

The presence of the thiourea moiety in N-{3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-N’-(3-METHOXYPROPYL)THIOUREA distinguishes it from similar compounds, potentially imparting unique reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C13H20ClF3N4OS

Molecular Weight

372.84 g/mol

IUPAC Name

1-[3-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-3-(3-methoxypropyl)thiourea

InChI

InChI=1S/C13H20ClF3N4OS/c1-9-10(14)11(13(15,16)17)20-21(9)7-3-5-18-12(23)19-6-4-8-22-2/h3-8H2,1-2H3,(H2,18,19,23)

InChI Key

BLAUCSGEOPFPHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCNC(=S)NCCCOC)C(F)(F)F)Cl

Origin of Product

United States

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